molecular formula C16H31NO3Si B8690803 tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(prop-2-yn-1-yl)carbamate

tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(prop-2-yn-1-yl)carbamate

Cat. No. B8690803
M. Wt: 313.51 g/mol
InChI Key: ISWDXDCNLRKHQM-UHFFFAOYSA-N
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Patent
US07129246B2

Procedure details

The sub-titled compound was prepared from tert-butyl prop-2-yn-1-ylcarbamate (0.8 g), 60% sodium hydride (0.227 g), (2-bromoethoxy)-tert-butyldimethylsilane (1 ml) and anhydrous N-methyl-2-pyrrolidinone (4 ml) by the method of Example 2(ii). The crude product was purified by chromatography on silica gel eluting with iso-hexane:ethyl acetate (25:1) to afford (0.8 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])[C:2]#[CH:3].[H-].[Na+].Br[CH2:15][CH2:16][O:17][Si:18]([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19]>CN1CCCC1=O>[Si:18]([O:17][CH2:16][CH2:15][N:4]([CH2:1][C:2]#[CH:3])[C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9])([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C#C)NC(OC(C)(C)C)=O
Name
Quantity
0.227 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
BrCCO[Si](C)(C)C(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel eluting with iso-hexane:ethyl acetate (25:1)
CUSTOM
Type
CUSTOM
Details
to afford (0.8 g)

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCN(C(OC(C)(C)C)=O)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.